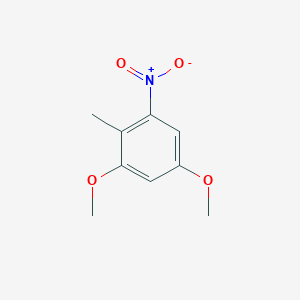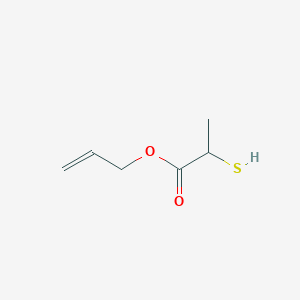
(R)-Propiram
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is a chemical compound with a complex structure that includes a piperidine ring, a pyridine ring, and a propionamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For example, the synthesis may involve the use of palladium-catalyzed coupling reactions, followed by amide bond formation under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile used.
科学研究应用
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of ®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide: The enantiomer of the compound, which may have different biological activity and properties.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylacetamide: A structurally similar compound with an acetamide group instead of a propionamide group.
N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylbutyramide: A structurally similar compound with a butyramide group instead of a propionamide group.
Uniqueness
®-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide is unique due to its specific stereochemistry and the presence of both piperidine and pyridine rings
属性
CAS 编号 |
16571-86-1 |
|---|---|
分子式 |
C16H25N3O |
分子量 |
275.39 g/mol |
IUPAC 名称 |
N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1 |
InChI 键 |
ZBAFFZBKCMWUHM-CQSZACIVSA-N |
SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
手性 SMILES |
CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2 |
规范 SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)




![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)




